2-(2,4-Dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(2,4-Dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzo[de]isoquinoline-1,3-dione core substituted with a 2,4-dinitrophenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the nitration of phenol derivatives followed by coupling with benzo[de]isoquinoline-1,3-dione precursors. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, followed by condensation reactions under controlled temperatures and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the nitro and hydroxyl positions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
Scientific Research Applications
2-(2,4-Dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including dyes and sensors
Mechanism of Action
The mechanism of action of 2-(2,4-dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dinitrophenoxy)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-Benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
- 2-Hydroxymethylenebenzo[b]thiophen-3-one
Uniqueness
2-(2,4-Dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)-5-hydroxybenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O8/c22-11-6-9-2-1-3-12-16(9)13(8-11)18(24)19(17(12)23)29-15-5-4-10(20(25)26)7-14(15)21(27)28/h1-8,22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFIYLBJJZQTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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